molecular formula C7H5N3O2 B1298852 4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 83683-82-3

4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1298852
CAS RN: 83683-82-3
M. Wt: 163.13 g/mol
InChI Key: ULDUNXDRDOJMJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives has been explored through various methods. One approach involves the nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridines with sodium nitrite in acetic acid, leading to 4-nitro derivatives and an oxidation by-product . Another method includes a three-component reaction to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . Additionally, the preparation of 1H-pyrrolo[2,3-b]pyridines has been achieved through modifications of Madelung- and Fischer-syntheses, with subsequent reactions such as nitration and bromination predominantly occurring at the 3-position .

Molecular Structure Analysis

X-ray structural analysis has been utilized to study the molecular structures of the synthesized compounds. For instance, the structure of a 4-nitro-1H-pyrrolo[2,3-b]pyridine derivative displays an intramolecular N—H⋯O hydrogen bond, with the pyrrolopyridine core forming dihedral angles with the benzyl residue and the tosyl ring . The nitro group is slightly twisted out of the plane of the pyrrolopyridine system, indicating a degree of steric hindrance .

Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These reactions typically favor the 3-position, although nitration at the 2-position has also been observed . The interaction of these compounds with electrophiles can lead to a variety of unexpected products, demonstrating the complexity and versatility of their chemistry .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as melting points and crystal structures, have been characterized. For example, different isomers of 4-nitrophenylthieno[2,3-b]pyridines have been isolated with varying melting points and crystallographic data . The chemical properties, such as the ability to form charge-transfer complexes and add elements of water to yield crystalline hydrates, have also been reported .

Scientific Research Applications

Application in Cancer Therapy

  • Summary of the Application : 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1, 2, 3, and 4 were 7, 9, 25, and 712 nM, respectively .

Potential Application in Diabetes Treatment

  • Summary of the Application : Certain compounds related to 4-nitro-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Potential Application in Antiviral Therapy

  • Summary of the Application : Pyridine-containing compounds, which include 4-nitro-1H-pyrrolo[2,3-b]pyridine, have been found to have potential antiviral activities . Therefore, they may find application in the prevention and treatment of viral infections .

Future Directions

Future research on 4-nitro-1H-pyrrolo[2,3-b]pyridine may focus on its potential applications in medicine and agriculture. For example, it has been suggested that this compound could be used to develop potent inhibitors of certain enzymes . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDUNXDRDOJMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348636
Record name 4-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

83683-82-3
Record name 4-Nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
F Seela, R Gumbiowski - Helvetica chimica acta, 1991 - Wiley Online Library
The syntheses of 1,7‐dideaza‐2′,3′‐dideoxyadenosine (1) and related pyrrolo[2,3‐b]pyridine 2′,3′‐dideoxyribi and 2′,3′‐didehydro‐2′,3′‐dideoxyribonucleosides (see 2–5) …
Number of citations: 14 onlinelibrary.wiley.com
H Yang, S Budow, H Eickmeier, H Reuter… - … Section C: Crystal …, 2013 - scripts.iucr.org
The title compound [systematic name: 1-(2-deoxy-β-d-erythro-pentofuranosyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine], C12H13N3O5, forms an intramolecular hydrogen bond between the …
Number of citations: 10 scripts.iucr.org
CC Cheng, CP Chang, WS Yu, FT Hung… - The Journal of …, 2003 - ACS Publications
Comprehensive spectroscopic and dynamical studies on the dual excitation behavior of proton vs charge transfer for 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridine (DPP) and its related …
Number of citations: 38 pubs.acs.org
J Luo - 1981 - elibrary.ru
Based on antimetabolite theory, a number of laboratories have been producing deazapurine analogs which have shown promising biological activities. In this dissertation, the synthesis …
Number of citations: 0 elibrary.ru
S Figueroa-Pérez, S Bennabi, H Schirok, M Thutewohl - Tetrahedron letters, 2006 - Elsevier
6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are versatile building blocks that allow the synthesis of 4-substituted 7-azaindole derivatives by simple nucleophilic …
Number of citations: 15 www.sciencedirect.com
G Cristalli, S Vittori, A Eleuteri, R Volpini… - Nucleosides & …, 1993 - Taylor & Francis
The synthesis of hydroxylamino derivatives of 1,7-dideazaadenosine and of 1,7-dideaza-2′-deoxyadenosine, starting from 4-nitro-1H-pyrrolo[2,3-b]pyridine (1), is described. None of …
Number of citations: 13 www.tandfonline.com
ES Matyugina, SN Kochetkov… - Russian Chemical …, 2021 - iopscience.iop.org
Analogues and derivatives of nucleic acid components have been used as key drugs in different areas of medicine over the past decades. The replacement of one or more nitrogen …
Number of citations: 12 iopscience.iop.org
H Schirok, R Kast, S Figueroa‐Pérez… - ChemMedChem …, 2008 - Wiley Online Library
Rho kinase plays a pivotal role in several cellular processes such as vasoregulation, making it a suitable target for the treatment of hypertension and related disorders. We discovered a …
G Cristalli, S Costanzi, C Lambertucci, S Taffi, S Vittori… - Il farmaco, 2003 - Elsevier
A number of ligands for the adenosine binding sites has been obtained by using nucleoside convergent and divergent synthesis. Most of our nucleosides have been synthesized by …
Number of citations: 26 www.sciencedirect.com
H Vorbrüggen, C Ruh-Pohlenz - 2001 - books.google.com
Handbook of Nucleoside Synthesis includes descriptive information regarding the three principal types of nucleoside forming reactions: the Fusion Reaction, the Metal Salt Procedure, …
Number of citations: 208 books.google.com

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